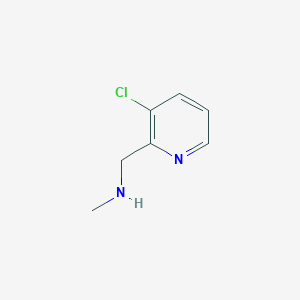

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine

Overview

Description

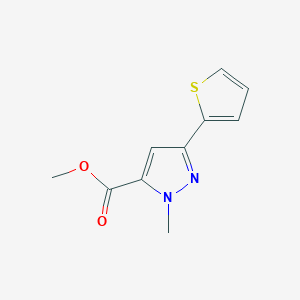

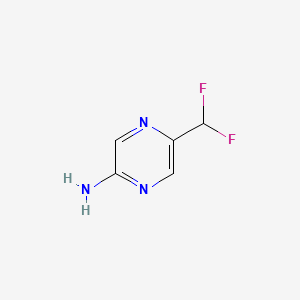

“2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

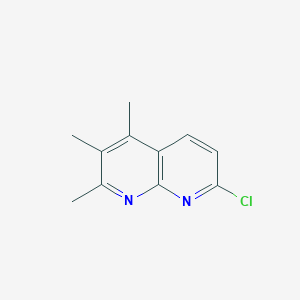

The molecular formula of “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is C11H11ClN2. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse. They can undergo multicomponent reactions, Friedländer cyclization, and ring expansion reactions . The specific reactions that “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various fields such as:

- Medicinal Chemistry : Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections . Moreover, many more are under clinical investigations . Substituted 1,8-naphthyridine compounds are also used as antihypertensives, antiarrhythmics, and immunostimulants .

- Materials Science : This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

- Synthetic Chemistry : The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

-

Ligands : 1,8-Naphthyridines are used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The ligand properties of 1,8-naphthyridines can be utilized in various fields such as catalysis, materials science, and medicinal chemistry.

-

Herbicide Safeners : Substituted 1,8-naphthyridine compounds are used as herbicide safeners . Herbicide safeners protect crops from the damaging effects of herbicides. They do this by selectively enhancing the ability of crop plants to metabolize or sequester the herbicide more rapidly than the weed species.

-

Multicomponent Reactions : 1,8-Naphthyridines can be synthesized via multicomponent reactions . These reactions are highly efficient in generating a diverse set of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology.

-

Photochemical Properties : 1,8-Naphthyridines have unique photochemical properties . These properties can be utilized in various fields such as materials science and chemical biology.

-

Dye-Sensitized Solar Cells : 1,8-Naphthyridines are used as components of dye-sensitized solar cells . These solar cells are a type of thin film solar cell and are usually transparent and flexible, including plastics and glass.

-

Molecular Sensors : 1,8-Naphthyridines can be used in the development of molecular sensors . These sensors can detect specific molecules or ions and produce a signal that can be measured.

-

Self-Assembly Host-Guest Systems : 1,8-Naphthyridines can be used in self-assembly host-guest systems . These systems involve two or more components that can self-assemble to form a larger structure.

-

Synthesis of Complex Molecular Architectures : 1,8-Naphthyridines can be synthesized via multicomponent reactions . These reactions are highly efficient in generating a diverse set of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology.

-

Development of New Synthetic Methodologies : The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches.

Future Directions

The future directions for research on “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” and other 1,8-naphthyridines could include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities, further exploration of their potential applications in medicinal chemistry and materials science could be beneficial .

properties

IUPAC Name |

7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKDGKJTUAOMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)